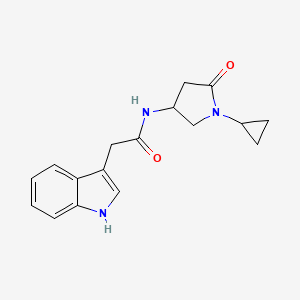

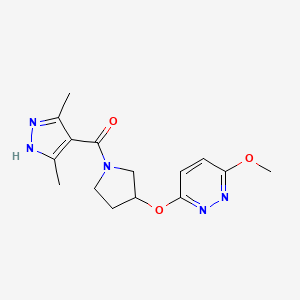

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate” often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets . The most popular approaches for synthesizing such compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Aplicaciones Científicas De Investigación

Synthesis and Complexing Abilities

Research highlights the synthesis of compounds related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate, demonstrating their ability to serve as ligands. The condensation of related ethoxymethylidene compounds with 2-aminobenzoic acid produces new O,N,O-tridentate ligands that form complexes with nickel(ii) and copper(ii) (Yulia S. Kudyakova et al., 2009).

Heterocyclic Compound Formation

Another study outlines the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, showcasing the versatility of related benzoic acids in forming compounds with solid-state fluorescence and potential pharmacological applications (M. Shimizu et al., 2009).

Antimicrobial Activity

Compounds synthesized from related structures have been investigated for their antimicrobial activity. A study on new pyridine derivatives reveals variable and modest activity against bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Corrosion Inhibition

Research into benzothiazol-3-ium cationic Schiff base derivatives, which share a structural resemblance, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic media. These findings have implications for industrial applications in protecting metals from corrosion (N. Negm et al., 2010).

Trifluoromethyl Heterocycles Synthesis

The versatility of related diazoketoester compounds in synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, highlights the potential of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate in medicinal chemistry and material science (Mark A. Honey et al., 2012).

Safety and Hazards

Direcciones Futuras

The future directions for the study of “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethyl groups, in particular, are of interest due to their use in the construction of fluorinated pharmacons .

Propiedades

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4/c1-25-14-7-4-6-12(9-14)17(24)26-11-16(23)22-10-13-5-2-3-8-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGCPMPDMJFRKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)

![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)

![(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2361904.png)

![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)